Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate

Catalog No.
S3516351
CAS No.
128372-97-4
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate

CAS Number

128372-97-4

Product Name

Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8-10(14)16-4/h5-9H2,1-4H3,(H,13,15)

InChI Key

GJAKZXZWJMIYTC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)OC

Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is a chemical compound with the molecular formula C12H23NO4C_{12}H_{23}NO_{4}. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in organic synthesis to protect amine groups from undesired reactions. This compound is primarily utilized in organic synthesis, particularly in the preparation of peptides and other complex molecules, due to its ability to selectively release the amine functionality under acidic conditions.

  • Hydrolysis: The Boc protecting group can be cleaved under acidic conditions, producing free 6-aminohexanoic acid.
  • Substitution: The ester group can be replaced by various nucleophiles, leading to different substituted hexanoates.
  • Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

  • Hydrolysis: Trifluoroacetic acid (TFA) is typically used to remove the Boc group.
  • Substitution: Nucleophiles such as amines or thiols can participate in substitution reactions.
  • Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of esters.

Major Products Formed

  • Hydrolysis yields 6-aminohexanoic acid.
  • Substitution reactions produce various substituted hexanoates depending on the nucleophile used.
  • Reduction results in 6-aminohexanol.

Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate has been investigated for its biological activity, particularly in the context of enzyme-substrate interactions and protein modifications. Its role as a building block in peptide synthesis makes it relevant for studies involving biological macromolecules. Additionally, it has potential applications in drug delivery systems, where its protective group can facilitate controlled release mechanisms.

The synthesis of methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate typically involves a multi-step process:

  • Protection of Amine: 6-aminohexanoic acid is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected amino acid.
  • Esterification: The Boc-protected amino acid is then esterified with methanol, often using a catalyst like sulfuric acid, to yield methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate.

This method can be scaled for industrial production, utilizing continuous flow reactors and automated systems to enhance yield and purity.

Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate finds numerous applications across various fields:

  • Chemistry: Serves as an intermediate in peptide synthesis and the preparation of complex organic molecules.
  • Biology: Utilized in studies related to enzyme interactions and protein modifications.
  • Medicine: Investigated for use in drug delivery systems and as a precursor for pharmaceutical compounds.
  • Industry: Employed in producing specialty chemicals and materials.

Research into the interactions of methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate focuses on its role in peptide synthesis and its interactions with enzymes. The Boc protecting group allows for selective reactions that are crucial in synthesizing biologically active peptides. Understanding these interactions aids in optimizing synthetic pathways and improving yields of desired products.

Several compounds share structural similarities with methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl (2S)-2-amino-6-(tert-butoxycarbonylamino)hexanoateC12H24N2O4C_{12}H_{24}N_{2}O_{4}Contains an additional amino group at position 2
Methyl (2R)-2-amino-6-(tert-butoxycarbonylamino)hexanoateC12H24N2O4C_{12}H_{24}N_{2}O_{4}Stereoisomer differing at position 2
(S)-Methyl 2-amino-6-(tert-butoxycarbonylamino)hexanoateC12H24N2O4C_{12}H_{24}N_{2}O_{4}Derivative used specifically in peptide synthesis

Uniqueness

Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is distinguished by its specific position of the Boc protecting group and its application as a versatile intermediate in peptide synthesis. Its ability to undergo selective deprotection under mild conditions makes it particularly valuable compared to other similar compounds that may not offer the same level of control during synthetic processes .

XLogP3

1.8

Dates

Modify: 2023-07-26

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